5-Nitrobenzofuran 5-Nitrobenzofuran
Brand Name: Vulcanchem
CAS No.: 18761-31-4
VCID: VC21068755
InChI: InChI=1S/C8H5NO3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H
SMILES: C1=CC2=C(C=CO2)C=C1[N+](=O)[O-]
Molecular Formula: C8H5NO3
Molecular Weight: 163.13 g/mol

5-Nitrobenzofuran

CAS No.: 18761-31-4

Cat. No.: VC21068755

Molecular Formula: C8H5NO3

Molecular Weight: 163.13 g/mol

* For research use only. Not for human or veterinary use.

5-Nitrobenzofuran - 18761-31-4

Specification

CAS No. 18761-31-4
Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
IUPAC Name 5-nitro-1-benzofuran
Standard InChI InChI=1S/C8H5NO3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H
Standard InChI Key LPMMCJSIUVQZFD-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CO2)C=C1[N+](=O)[O-]
Canonical SMILES C1=CC2=C(C=CO2)C=C1[N+](=O)[O-]

Introduction

Chemical Identity and Structure

5-Nitrobenzofuran (CAS No. 18761-31-4) is a heterocyclic compound with the molecular formula C₈H₅NO₃ and a molecular weight of 163.13 g/mol . Structurally, it consists of a benzofuran core with a nitro group at the 5-position. The benzofuran nucleus contains a fused benzene ring and a five-membered furan ring with an oxygen atom. The nitro group significantly influences the electronic distribution within the molecule, altering its reactivity and biological properties.

Structural Characteristics

The structure can be represented as follows:

Structural FeatureDescription
Core SystemBenzofuran (bicyclic heterocycle)
Functional GroupNitro (-NO₂) at position 5
Ring SystemFused benzene and furan rings
AromaticityFully aromatic system

The presence of the electron-withdrawing nitro group creates a polarized structure, affecting the electron density distribution throughout the molecule and influencing its chemical behavior in various reactions and biological systems .

Physical Properties

5-Nitrobenzofuran exists as a solid at room temperature with specific physical characteristics that are essential for its handling, purification, and application in various fields .

Physical Data Table

PropertyValueReference
Physical StateSolid
Melting Point114-115 °C
Boiling Point273.1±13.0 °C (Predicted)
Density1.380±0.06 g/cm³ (Predicted)
SolubilitySlightly soluble in Chloroform
Recommended StorageSealed in dry container at Room Temperature
AppearanceYellow crystalline solid (typical for nitro compounds)

These physical properties make 5-nitrobenzofuran amenable to various analytical and synthetic procedures, including chromatographic separation, recrystallization, and spectroscopic analysis .

Biological Activities

Benzofuran derivatives, including those containing nitro substituents like 5-nitrobenzofuran, demonstrate diverse biological activities that make them valuable in pharmaceutical research and development.

Antimicrobial Properties

5-Nitrobenzofuran derivatives have shown significant antimicrobial activity against various pathogens. The literature indicates that compounds derived from this scaffold can inhibit the growth of both gram-positive and gram-negative bacteria . The presence of the nitro group is often associated with enhanced antimicrobial activity, possibly due to the compound's ability to interfere with bacterial metabolic processes.

Antifungal Activity

Benzofuran derivatives with nitro substituents have demonstrated potent antifungal properties against various fungal species. Research has shown that certain benzofuran-based compounds can effectively inhibit the growth of fungi including Candida species, Cryptococcus neoformans, and Aspergillus niger . These compounds often show MIC (Minimum Inhibitory Concentration) values comparable to or better than standard antifungal agents.

Anti-inflammatory Effects

Studies have reported that derivatives of 5-nitrobenzofuran possess anti-inflammatory properties . These compounds may inhibit various inflammatory pathways, making them potential candidates for the development of anti-inflammatory drugs. The exact mechanisms underlying these effects are still being investigated but may involve modulation of inflammatory mediators.

Other Biological Activities

Beyond the major activities mentioned above, benzofuran derivatives have also shown:

  • Analgesic properties

  • Antihyperglycemic effects

  • Antidepressant activity

  • Insecticidal properties

This diverse range of biological activities highlights the versatility of the 5-nitrobenzofuran scaffold in medicinal chemistry.

Applications

The unique chemical properties and biological activities of 5-nitrobenzofuran and its derivatives enable their application in various fields.

Pharmaceutical Development

5-Nitrobenzofuran serves as a key intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial, anti-inflammatory, and other therapeutic properties . Its ability to undergo various chemical transformations makes it valuable in creating structurally diverse drug candidates.

Analytical Chemistry

The compound is utilized as a reagent in analytical methods for detecting and quantifying certain metal ions, enhancing the accuracy of environmental and clinical testing procedures . Its reactivity and spectroscopic properties make it suitable for various analytical applications.

Organic Synthesis

5-Nitrobenzofuran acts as a building block for creating complex molecules with specific functional groups, which is crucial in materials science and other fields requiring advanced organic compounds . The presence of the nitro group provides a handle for further functionalization.

Fluorescent Probes

The compound is employed in designing fluorescent probes for biological imaging, aiding researchers in visualizing cellular processes in real-time . These probes can help elucidate biological mechanisms and potentially assist in diagnostic applications.

Environmental Monitoring

5-Nitrobenzofuran and its derivatives play a role in detecting pollutants, particularly in water quality assessments, helping to ensure environmental safety and compliance with regulations . Their chemical properties allow them to interact with specific pollutants or serve as standards in environmental analysis.

Safety ParameterInformationReference
GHS SymbolGHS07 (Warning)
Signal WordWarning
Hazard StatementsH302-H315-H319-H335
Precautionary StatementsP261-P305+P351+P338
HS Code2932209090

Derivatives and Related Compounds

The 5-nitrobenzofuran scaffold has been used to create various derivatives with enhanced or specialized properties for specific applications.

Key Derivatives

  • 5-Nitrobenzofuran-2-carboxylic acid: Used in pharmaceutical development, analytical chemistry, organic synthesis, and environmental monitoring .

  • Ethyl 5-nitrobenzofuran-2-carboxylate: A crystalline compound with melting point 153°C, used as an intermediate in organic synthesis .

  • 5-Nitrobenzofuran-2-carboxyhydrazide: Synthesized and evaluated for antimicrobial and anti-inflammatory activities .

  • 2-Butyl-5-nitrobenzofuran: A key intermediate in the synthesis of Dronedarone, an antiarrhythmic drug used in the treatment of atrial fibrillation .

  • Substituted-5-nitrobenzofuran-2yl-carbamides: Prepared through Curtius rearrangement of 5-nitrobenzofuran-2-carboxyazide and tested for biological activities .

Synthesis Pathway Table for Selected Derivatives

DerivativeStarting MaterialKey ReagentsConditionsReference
5-Nitrobenzofuran-2-carboxyhydrazideEthyl 5-nitrobenzofuran-2-carboxylateHydrazine hydrateReflux in methanol
5-Nitrobenzofuran-2-carboxyazide5-Nitrobenzofuran-2-carboxyhydrazideSodium nitrite, acetic acid, 1,4-dioxane0-2°C
2-Butyl-5-nitrobenzofuran1-fluoro-4-nitrobenzene1-hexyn-3-olClaisen rearrangement, intramolecular cyclization
Ethyl 5-nitrobenzofuran-2-carboxylate5-nitrosalicylaldehydePotassium carbonate, diethyl bromomalonateReflux in acetone for 12 hours

Research Developments

Current research involving 5-nitrobenzofuran focuses on exploring new derivatives, optimizing synthetic methods, and investigating novel applications.

Antimicrobial Research

With the global challenge of antimicrobial resistance, researchers are developing new 5-nitrobenzofuran derivatives with enhanced antimicrobial properties. For example, 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines have been synthesized and tested against ESKAPE pathogens, showing promising activity compared to standard antimicrobials like nitrofurantoin .

Structure-Activity Relationships

Studies are investigating the relationship between structural modifications of the 5-nitrobenzofuran scaffold and biological activity. This research aims to identify optimal substitution patterns that maximize therapeutic efficacy while minimizing toxicity .

Synthetic Methodology Improvements

Researchers are developing more efficient and environmentally friendly methods for synthesizing 5-nitrobenzofuran and its derivatives. These improvements focus on increasing yields, reducing waste, and utilizing greener reaction conditions .

Novel Applications

Beyond traditional pharmaceutical applications, research is exploring the use of 5-nitrobenzofuran derivatives in areas such as:

  • Fluorescent probes for biological imaging

  • Sensors for environmental pollutants

  • Materials with specialized electronic or optical properties

  • Catalysts for organic transformations

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